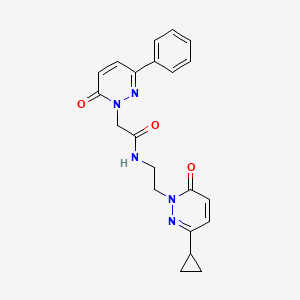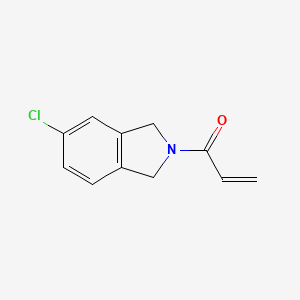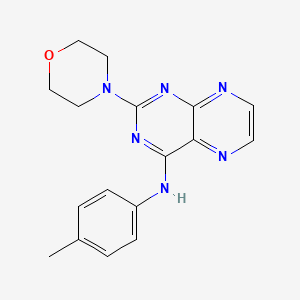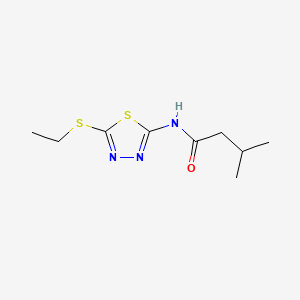![molecular formula C12H10ClFN6 B2516501 N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899978-91-7](/img/structure/B2516501.png)
N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a useful research compound. Its molecular formula is C12H10ClFN6 and its molecular weight is 292.7. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor and Antimicrobial Applications
- Novel N-arylpyrazole-containing enaminones were synthesized as key intermediates, leading to the development of compounds with significant cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), showcasing inhibition effects comparable to those of 5-fluorouracil. The antimicrobial activity of some products was also evaluated, indicating potential in antimicrobial treatments (Riyadh, 2011).
Unique Mechanisms of Tubulin Inhibition
- A series of triazolopyrimidines demonstrated anticancer properties through a unique mechanism of tubulin inhibition, promoting tubulin polymerization in vitro without binding competitively with paclitaxel. These compounds inhibited the binding of vincas to tubulin, overcoming resistance attributed to several multidrug resistance transporter proteins, and showed the ability to inhibit tumor growth in nude mouse xenograft models (Zhang et al., 2007).
Probes for A2A Adenosine Receptor
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine derivatives were developed as high affinity and selective antagonists for the human A(2A) adenosine receptor (AR), serving as pharmacological probes. These compounds, through optimized substitutions, displayed high A(2A)AR affinity, making them valuable tools for studying the A(2A)AR (Kumar et al., 2011).
Potential Antiasthma Agents
- 5-Aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines were identified as active mediator release inhibitors in the human basophil histamine release assay, indicating potential as antiasthma agents. These compounds were synthesized through a series of reactions, with some showing promising activity for further pharmacological and toxicological study (Medwid et al., 1990).
将来の方向性
The [1,2,3]triazolo[4,5-d]pyrimidines have shown promising potential in various areas of drug design . They could be potentially utilized for designing new antitumor agents . Furthermore, the copper-catalyzed synthesis method offers a promising direction for the efficient synthesis of a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines .
作用機序
Target of Action
The primary target of N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is Cyclin Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption can lead to the induction of apoptosis within cells, particularly those that are rapidly dividing .
Result of Action
The result of this compound’s action is the significant inhibition of cell growth in various cell lines . This is due to the compound’s ability to disrupt normal cell cycle progression and induce apoptosis .
生化学分析
Biochemical Properties
N-(3-chloro-4-fluorophenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The compound acts as an inhibitor of CDK2, thereby affecting the cell cycle progression. Additionally, it has been observed to interact with other kinases, potentially influencing multiple signaling pathways involved in cell proliferation and survival .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer), the compound exhibits cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . It influences cell signaling pathways, including the PI3K/AKT and MAPK pathways, leading to altered gene expression and metabolic changes. These effects contribute to the compound’s potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing phosphorylation of downstream targets essential for cell cycle progression . This inhibition leads to cell cycle arrest at the G1 phase, ultimately resulting in apoptosis. The compound also modulates the expression of genes involved in cell survival and apoptosis, further enhancing its anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound demonstrates stability under standard laboratory conditions, with minimal degradation observed over extended periods. Long-term studies indicate sustained cytotoxic effects on cancer cells, with continuous inhibition of cell proliferation and induction of apoptosis . These findings suggest that the compound maintains its efficacy over time, making it a promising candidate for further development.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as weight loss, organ damage, and altered hematological parameters have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites may retain some biological activity, contributing to the overall effects of the compound. Additionally, the compound influences metabolic flux by altering the levels of key metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in specific tissues, such as the liver and tumor sites, where it exerts its therapeutic effects. This selective distribution enhances its efficacy while reducing systemic toxicity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments. This targeted localization is essential for the compound’s therapeutic effects.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN6/c1-2-20-12-10(18-19-20)11(15-6-16-12)17-7-3-4-9(14)8(13)5-7/h3-6H,2H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAYKHMAMUYLKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC=NC(=C2N=N1)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClFN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

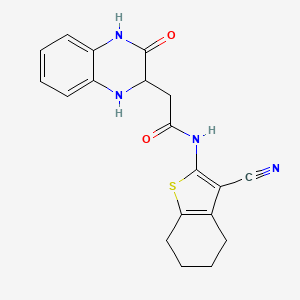
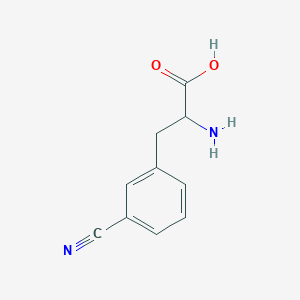
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2516426.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-phenylethanesulfonamide](/img/structure/B2516431.png)
![3-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-5-(4-fluorophenyl)-2,3-dihydro-1,3,4-oxadiazol-2-one](/img/structure/B2516432.png)

![methyl 1-methyl-4-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-pyrrole-2-carboxylate](/img/structure/B2516435.png)
![(2E)-N-[4-(azepan-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2516437.png)
